HDAC1 Inhibitory Potency: Comparison of 3‑Cyanopyridine‑Benzamide Scaffolds
A lead benzamide bearing a 3‑cyanopyridyl moiety (Compound 3) was reported to be a potent, low‑molecular‑weight HDAC inhibitor [1]. In the same study, cyano substitution at the C3‑position of the pyridyl core was essential for HDAC1 inhibition, and the 2,4‑dichlorobenzamide variant of the present compound introduces a halogen pattern not evaluated in the original lead series. This structural difference may confer altered isoform selectivity or cellular potency, although direct head‑to‑head data for the target compound are not available.
| Evidence Dimension | HDAC1 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not determined in published literature |
| Comparator Or Baseline | Lead 3‑cyanopyridine benzamide (Compound 3): HDAC1 IC₅₀ not explicitly stated in abstract, but described as potent with optimal cyano substitution at C3 and methylazetidinyl at C5 |
| Quantified Difference | Cannot be calculated |
| Conditions | HDAC1 biochemical assay; HCT‑116 cell anti‑proliferative assay [1] |
Why This Matters
For researchers seeking an HDAC1 inhibitor, the absence of quantitative data on this compound means it cannot be prioritised over the characterised lead without additional experimental validation.
- [1] Andrews DM, Gibson KM, Graham MA, Matusiak ZS, Roberts CA, Stokes ES, Brady MC, Chresta CM. Design and campaign synthesis of pyridine-based histone deacetylase inhibitors. Bioorg Med Chem Lett. 2008;18(8):2525‑9. PMID: 18378451. View Source
